3'-Hydroxy-6-methylflavone
Overview
Description
3’-Hydroxy-6-methylflavone: is a flavonoid compound belonging to the class of flavones. Flavonoids are a group of natural substances with variable phenolic structures and are known for their diverse pharmacological properties. 3’-Hydroxy-6-methylflavone has garnered attention due to its potential therapeutic effects, including antioxidant, anti-inflammatory, and neuroprotective activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Hydroxy-6-methylflavone typically involves the base-catalyzed epoxidation of 2’-hydroxychalcones using hydrogen peroxide, followed by oxidative cyclization. This method is advantageous as it allows for the simultaneous epoxidation and cyclization in a single step . Another method involves the demethylation of 3-hydroxyflavones .
Industrial Production Methods: Industrial production of 3’-Hydroxy-6-methylflavone may employ eco-friendly techniques such as the grinding technique, which provides a green synthesis route. This method involves the use of urea-hydrogen peroxide complex and potassium hydroxide in ethanol under grinding conditions .
Chemical Reactions Analysis
Types of Reactions: 3’-Hydroxy-6-methylflavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield reduced flavone derivatives.
Substitution: The hydroxyl group at the 3’ position can undergo substitution reactions to form various substituted flavones.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride can be used as a reducing agent.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized flavone derivatives.
Reduction: Reduced flavone derivatives.
Substitution: Substituted flavone derivatives.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of other flavonoid derivatives.
- Studied for its chemical reactivity and stability .
Biology:
- Investigated for its antioxidant properties, which help in scavenging free radicals.
- Studied for its anti-inflammatory effects .
Medicine:
- Potential therapeutic agent for neuroprotective effects.
- Studied for its antidepressant, anticonvulsant, and antinociceptive effects, possibly involving GABAergic mechanisms .
Industry:
- Used in the formulation of dietary supplements and nutraceuticals.
- Potential use in the cosmetic industry for its antioxidant properties .
Mechanism of Action
The mechanism of action of 3’-Hydroxy-6-methylflavone involves its interaction with various molecular targets and pathways:
GABAergic Mechanisms: The compound potentiates GABA-induced currents through GABA A receptors, which may contribute to its antidepressant, anticonvulsant, and antinociceptive effects.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, which is beneficial in preventing cellular damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Comparison with Similar Compounds
- 3-Hydroxyflavone
- 3-Methoxyflavone
- Quercetin (3,3’,4’,5,7-pentahydroxyflavone)
- Baicalein (5,6,7-trihydroxyflavone)
Comparison:
- 3-Hydroxyflavone: Similar antioxidant and anti-inflammatory properties but lacks the methyl group at the 6-position.
- 3-Methoxyflavone: Contains a methoxy group instead of a hydroxyl group, which may alter its reactivity and biological activity.
- Quercetin: Highly potent antioxidant with multiple hydroxyl groups, making it more hydrophilic.
- Baicalein: Known for its strong anti-inflammatory and anticancer properties, with hydroxyl groups at different positions .
Uniqueness of 3’-Hydroxy-6-methylflavone:
Properties
IUPAC Name |
2-(3-hydroxyphenyl)-6-methylchromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c1-10-5-6-15-13(7-10)14(18)9-16(19-15)11-3-2-4-12(17)8-11/h2-9,17H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOQFZSTTRNHCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C3=CC(=CC=C3)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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